Ebaresdax hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in patents .
Industrial Production Methods
Industrial production of Ebaresdax hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Ebaresdax hydrochloride undergoes various chemical reactions, including:
Oxidation: It can inhibit peroxynitrite oxidation.
Substitution: The compound can undergo substitution reactions, particularly in the presence of reactive intermediates.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include SIN-1 for inducing peroxynitrite oxidation . The conditions for these reactions are typically controlled to maintain the stability and activity of the compound.
Major Products Formed
The major products formed from the reactions of this compound are primarily its oxidized or reduced forms, depending on the specific reaction conditions .
Scientific Research Applications
Ebaresdax hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peroxynitrite oxidation and inhibition.
Biology: Investigated for its effects on cellular oxidative stress and cytotoxicity.
Medicine: Explored for its potential in treating pain, particularly post-operative and acute pain.
Industry: Utilized in the development of new analgesic drugs and therapeutic agents.
Mechanism of Action
Ebaresdax hydrochloride exerts its effects by inhibiting peroxynitrite oxidation and peroxynitrite-mediated cytotoxicity . The molecular targets involved include reactive oxygen species, which play a crucial role in oxidative stress and inflammation . By inhibiting these pathways, this compound can reduce pain and inflammation .
Comparison with Similar Compounds
Ebaresdax hydrochloride is unique in its ability to inhibit peroxynitrite oxidation with high potency. Similar compounds include:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132 .
These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its mechanism of action and therapeutic potential .
Properties
CAS No. |
1334385-87-3 |
---|---|
Molecular Formula |
C12H15ClN2O3S |
Molecular Weight |
302.78 g/mol |
IUPAC Name |
(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15;/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17);1H/t9-;/m1./s1 |
InChI Key |
LYYYTSUITXPVIS-SBSPUUFOSA-N |
Isomeric SMILES |
CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |
Canonical SMILES |
CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |
Origin of Product |
United States |
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